2-[[(E)-2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]prop-2-enoyl]amino]benzoic acid
Description
This compound is a structurally complex benzoic acid derivative featuring a conjugated enoylcyano group linked to a substituted pyrrole ring. The 2,5-dimethyl-1-(4-methylphenyl)pyrrole substituent introduces steric bulk and hydrophobic interactions, which may influence binding affinity and selectivity compared to simpler analogs .
Properties
IUPAC Name |
2-[[(E)-2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]prop-2-enoyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-15-8-10-20(11-9-15)27-16(2)12-18(17(27)3)13-19(14-25)23(28)26-22-7-5-4-6-21(22)24(29)30/h4-13H,1-3H3,(H,26,28)(H,29,30)/b19-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFHTQFPIDOVIT-CPNJWEJPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=C2C)C=C(C#N)C(=O)NC3=CC=CC=C3C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=CC(=C2C)/C=C(\C#N)/C(=O)NC3=CC=CC=C3C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[[(E)-2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]prop-2-enoyl]amino]benzoic acid, also known by its IUPAC name, exhibits significant biological activity that is of interest in various fields, including medicinal chemistry and pharmacology. This article provides a detailed analysis of its biological properties, synthesis, and potential applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A cyano group attached to a pyrrole ring.
- An enoyl moiety linked to an amino group.
- A benzoic acid backbone.
This unique structure contributes to its biological activity and interaction with various molecular targets.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including those similar to 2-[[(E)-2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]prop-2-enoyl]amino]benzoic acid. For instance:
- Pyrrolyl benzamide derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity compared to standard antibiotics like ciprofloxacin .
Anti-inflammatory and Antioxidant Activity
The compound's structural features suggest potential anti-inflammatory and antioxidant activities. Pyrrole-containing compounds are known for their ability to modulate inflammatory pathways and reduce oxidative stress, making them candidates for treating conditions like arthritis and neurodegenerative diseases .
The mechanism through which this compound exerts its biological effects likely involves:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX).
- Receptor Interaction : The compound may interact with specific receptors or transcription factors that regulate gene expression related to inflammation and cell survival.
Case Study 1: Antimicrobial Efficacy
A study evaluated various pyrrole derivatives for their antimicrobial efficacy against clinical isolates of bacteria. The results indicated that compounds with structural similarities to 2-[[(E)-2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]prop-2-enoyl]amino]benzoic acid exhibited significant antibacterial activity, suggesting its potential as a lead compound for developing new antibiotics .
Case Study 2: Anti-inflammatory Effects
In vitro studies on pyrrole derivatives showed promising results in reducing pro-inflammatory cytokine levels in macrophages. The compound's ability to inhibit cytokine production was assessed using ELISA assays, demonstrating a dose-dependent effect on TNF-alpha and IL-6 levels .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares core motifs with β-heteroaryl-α,β-didehydro-α-amino acid derivatives, such as methyl 2-[[[2-cyano-2-(2-pyridinyl)ethenyl]amino]-3-(4-hydroxy-2,6-dioxo-5-pyrimidinyl)propenoate] (Compound 10 in ). Key differences include:
- Pyrrole vs. Pyridine/Pyrimidine Rings : The 2,5-dimethyl-1-(4-methylphenyl)pyrrole group in the target compound replaces pyridine or pyrimidine rings in analogs. This substitution enhances lipophilicity (logP estimated +0.5–1.0) and may alter π-π stacking interactions in biological targets.
- Carboxylic Acid vs. Ester Groups : The benzoic acid moiety provides a deprotonatable carboxylate group at physiological pH, unlike ester derivatives (e.g., Compound 10), which could improve solubility in aqueous environments.
Table 1: Structural and Electronic Comparison
*logP values estimated via fragment-based methods.
Crystallographic and Database Insights
For example:
- CSD Entry BAXHEV: A cyanoenoyl-benzoic acid derivative with a thiophene substituent shows similar hydrogen-bonding patterns (carboxylic acid O–H···N interactions) .
- CSD Entry WUDPOI: A pyrrole-containing analog exhibits torsional strain in the propenoyl linkage, suggesting conformational flexibility in the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
